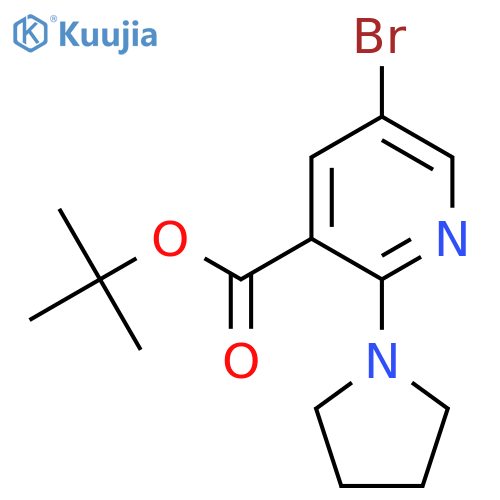

Cas no 2206608-41-3 (5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester)

2206608-41-3 structure

商品名:5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester

CAS番号:2206608-41-3

MF:C14H19BrN2O2

メガワット:327.216862916946

MDL:MFCD31557806

CID:4784503

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester

- tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate

-

- MDL: MFCD31557806

- インチ: 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3

- InChIKey: YTWLGTDSBROULU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)C(=O)OC(C)(C)C)N1CCCC1

計算された属性

- せいみつぶんしりょう: 326.06299 g/mol

- どういたいしつりょう: 326.06299 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 327.22

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 3.3

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 181661-2.500g |

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester, 95% |

2206608-41-3 | 95% | 2.500g |

$1486.00 | 2023-09-09 | |

| Matrix Scientific | 181661-1g |

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester, 95% |

2206608-41-3 | 95% | 1g |

$908.00 | 2023-09-09 |

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

2206608-41-3 (5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量